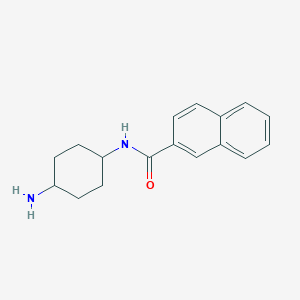![molecular formula C12H16N4 B7557251 N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. In
作用機序
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine is an enzyme that is responsible for the breakdown of dopamine and serotonin in the brain. By inhibiting N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, MPPE increases the levels of dopamine and serotonin, which can improve mood, cognition, and behavior. MPPE is a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which means that it does not affect the activity of MAO-A, another enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which can have a variety of biochemical and physiological effects. Increased levels of dopamine and serotonin can improve mood, cognition, and behavior. MPPE has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
MPPE has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method has been optimized for high purity. MPPE is also a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which makes it a valuable tool for studying the role of dopamine and serotonin in neurological and psychiatric disorders. However, there are some limitations to the use of MPPE in lab experiments. It has a short half-life, which means that its effects are transient. MPPE can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MPPE. One potential application is in the treatment of Parkinson's disease. MPPE has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. MPPE may also have applications in the treatment of depression, anxiety, and addiction. Additionally, the antioxidant properties of MPPE make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the full potential of MPPE in these areas.
合成法
The synthesis of MPPE involves the reaction of 2-(pyridin-2-yl)ethanamine with 2-methyl-3-pyrazolyl boronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce MPPE in large quantities, making it readily available for scientific research.
科学的研究の応用
MPPE has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The selective inhibition of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine by MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and behavior. MPPE has been investigated for its potential use in the treatment of Parkinson's disease, depression, anxiety, and addiction.
特性
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16-12(6-9-15-16)10-13-8-5-11-4-2-3-7-14-11/h2-4,6-7,9,13H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYYAYDWWVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)


![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)
![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)